molecular formula C16H16N2O3S B4187464 N-(2-methyl-4-nitrophenyl)-3-(phenylsulfanyl)propanamide

N-(2-methyl-4-nitrophenyl)-3-(phenylsulfanyl)propanamide

Cat. No.: B4187464
M. Wt: 316.4 g/mol
InChI Key: AOPAYODOJOVITA-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-3-(phenylsulfanyl)propanamide is an organic compound with a complex structure that includes both nitro and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-3-(phenylsulfanyl)propanamide typically involves a multi-step process. One common method starts with the nitration of 2-methylphenylamine to introduce the nitro group. This is followed by the formation of the thioether linkage through a nucleophilic substitution reaction with a phenylthiol compound. The final step involves the formation of the propanamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioether group can interact with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-nitrophenyl)acetamide
  • N-(2-methyl-4-nitrophenyl)benzamide
  • N-(2-methyl-4-nitrophenyl)-3-(methylthio)propanamide

Uniqueness

N-(2-methyl-4-nitrophenyl)-3-(phenylsulfanyl)propanamide is unique due to the presence of both nitro and thioether functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-11-13(18(20)21)7-8-15(12)17-16(19)9-10-22-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPAYODOJOVITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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